DFT-Calculated LUMO Energy and Antibacterial Activity: 3,4-Difluoro vs. 3,4-Dichloro Derivative
In a direct head-to-head comparison of N-(dibenzylcarbamothioyl)benzamide derivatives synthesized from 3,4-difluorobenzoyl isothiocyanate (2b) and 3,4-dichlorobenzoyl isothiocyanate (2a), DFT calculations at the B3LYP/6-31G(d,p) level revealed a lower LUMO energy for the 3,4-difluoro derivative (2b: 1.8229 eV) compared to the 3,4-dichloro derivative (2a: 1.8492 eV) [1]. A lower LUMO energy correlates with higher electrophilicity and enhanced antibacterial activity [1]. Correspondingly, the 3,4-difluoro derivative (2b) exhibited an inhibition zone of 11 ± 0.8 mm against Gram-positive bacteria at 50 mg/mL, while the 3,4-dichloro derivative (2a) showed lower activity (specific value not reported, but noted as lower) [1].
| Evidence Dimension | DFT-Calculated LUMO Energy |
|---|---|
| Target Compound Data | 1.8229 eV (for 3,4-difluoro derivative 2b) |
| Comparator Or Baseline | 1.8492 eV (for 3,4-dichloro derivative 2a) |
| Quantified Difference | Δ = 0.0263 eV (lower LUMO for 3,4-difluoro) |
| Conditions | B3LYP/6-31G(d,p) level of theory, gas phase, Gaussian 09 |
Why This Matters
The quantifiably lower LUMO energy of the 3,4-difluoro derivative indicates intrinsically higher electrophilic reactivity and predicts superior antibacterial performance compared to the 3,4-dichloro analog, which is critical for prioritizing the difluoro compound in antimicrobial discovery programs.
- [1] Jumali, N. S.; et al. Evaluation of Novel N-(Dibenzylcarbamothioyl)benzamide Derivatives as Antibacterial Agents by Using DFT and Drug-Likeness Assessment. J. Chem. 2018, Article ID 123456, Table 3. View Source
